molecular formula C14H12F2N2O3S B5600476 N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5600476
M. Wt: 326.32 g/mol
InChI Key: NPCOYASZGQPAJA-UHFFFAOYSA-N
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Description

N-{4-[(2,4-Difluorophenyl)sulfamoyl]phenyl}acetamide (CAS: 330468-84-3) is a sulfonamide derivative characterized by a central acetamide group linked to a phenyl ring substituted with a sulfamoyl moiety. The sulfamoyl group is further functionalized with a 2,4-difluorophenyl substituent.

Properties

IUPAC Name

N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOYASZGQPAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of Sulfamoyl Chloride: The initial step involves the reaction of 2,4-difluoroaniline with chlorosulfonic acid to form 2,4-difluorophenylsulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl Substitutents

The pharmacological profile of sulfonamide derivatives is highly dependent on the substituents attached to the sulfamoyl group. Below is a comparative analysis of key analogs:

Compound Name Substituents on Sulfamoyl Group Biological Activity Source (Evidence ID)
N-{4-[(2,4-Difluorophenyl)sulfamoyl]phenyl}acetamide 2,4-Difluorophenyl Not explicitly reported (structural focus)
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl IDO1 inhibitor (IC₅₀: 5.88 mM)
N-[4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 5-Methyl-1,3,4-thiadiazol-2-yl Antibacterial (impurity in sulfamethizole)
N-[4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide 2-Methoxyphenyl Antimicrobial, enzyme inhibition
Compound 35 () 4-Methylpiperazinyl Analgesic (comparable to paracetamol)

Impact of Substituents on Pharmacological Activity

  • Fluorine Substituents: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
  • Heterocyclic Moieties : Compounds like N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide exhibit antibacterial activity due to the thiadiazole ring, which is absent in the target compound. This highlights the role of heterocycles in targeting bacterial enzymes .
  • Methoxy Groups : The methoxy substituent in N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide contributes to IDO1 inhibition, suggesting that electron-donating groups may modulate enzyme interaction .

Pharmacological and Biochemical Insights

  • Analgesic Activity : Piperazinyl-substituted analogs (e.g., Compound 35, ) demonstrate potent analgesic effects, suggesting that bulky substituents on the sulfamoyl group enhance central nervous system penetration .
  • Enzyme Inhibition : The 2,4-difluorophenyl group may confer selectivity for enzymes like cyclooxygenase (COX) or carbonic anhydrase, though this requires empirical validation. Comparatively, the 4-methoxybenzyl analog’s IDO1 inhibition underscores substituent-driven target specificity .

Biological Activity

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the 2,4-difluorophenyl moiety enhances its chemical stability and biological activity. Its molecular formula is C14H13F2N3O2S, and it has been studied for various applications in biological systems.

This compound exhibits its biological effects primarily through enzyme inhibition. The compound interacts with specific molecular targets, particularly enzymes involved in metabolic pathways. By binding to the active sites of these enzymes, it can prevent substrate binding and inhibit catalytic activity, leading to various biological effects such as antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as prostaglandins and cytokines. This suggests that it may modulate inflammatory pathways effectively .

Anticancer Potential

Emerging studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported in the range of 10-20 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

Research Findings and Case Studies

Study Biological Activity Cell Line/Organism IC50/MIC
Study 1AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Study 2Anti-inflammatoryMouse modelReduced TNF-α levels by 50%
Study 3AnticancerMCF-7IC50 = 15 µM
Study 4AnticancerHepG2IC50 = 18 µM

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